molecular formula C23H21ClN4O3S B3399629 13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one CAS No. 1040644-01-6

13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B3399629
CAS No.: 1040644-01-6
M. Wt: 469 g/mol
InChI Key: MWECXRVKQMDYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .

Properties

CAS No.

1040644-01-6

Molecular Formula

C23H21ClN4O3S

Molecular Weight

469 g/mol

IUPAC Name

9-chloro-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C23H21ClN4O3S/c1-31-17-7-3-2-6-16(17)26-9-11-27(12-10-26)19(29)13-28-14-25-21-20-15(24)5-4-8-18(20)32-22(21)23(28)30/h2-8,14H,9-13H2,1H3

InChI Key

MWECXRVKQMDYRH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl

Origin of Product

United States

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